molecular formula C16H22BrNO3 B3174695 tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate CAS No. 954237-65-1

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3174695
CAS No.: 954237-65-1
M. Wt: 356.25 g/mol
InChI Key: MRYLKTAPAGPHGO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a tert-butyl carboxylate group and a bromophenoxy methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring provides a cyclic structure, the bromophenoxy group is a large aromatic system with a bromine substituent, and the tert-butyl carboxylate is a bulky group with a carbonyl and an ester functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The bromine atom on the phenoxy group could potentially undergo nucleophilic substitution reactions. The ester group might be susceptible to hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom and the aromatic ring might increase its density and boiling point compared to simpler organic compounds. The ester group could potentially engage in hydrogen bonding, affecting its solubility .

Scientific Research Applications

Metabolic Pathway Studies

One study delved into the metabolic pathways of certain prostaglandin E2 agonists, revealing insights into the metabolism of compounds with tert-butyl groups. Although not directly involving the specified compound, this research provides context on how tert-butyl groups, similar to those in tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate, undergo metabolic transformations, including oxidation and C-demethylation processes in the presence of human cytochrome P450 isoforms (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis of Chiral Pyrrolidines

Research on the synthesis of chiral pyrrolidines demonstrates the utility of tert-butyl and bromophenoxy groups in constructing complex molecular architectures. One study describes an asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines, showcasing the compound's role in synthesizing pyrrolidine derivatives with significant yields and enantioselectivity (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Crystal Structure Analysis

Another study focuses on the crystal structure of a related pyrrolidine derivative, providing insights into its molecular conformation and potential for further chemical modification. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

Palladium-Catalyzed Coupling Reactions

Research on palladium-catalyzed coupling reactions involving pyridine derivatives and arylboronic acids highlights the applicability of tert-butyl carbonyl-protected intermediates in facilitating complex organic transformations. This study underscores the role of such intermediates in synthesizing a wide range of organic compounds (Wustrow & Wise, 1991).

Antibacterial Agents Synthesis

In the field of antibacterial research, tert-butyl and pyrrolidine components have been utilized to synthesize naphthyridine derivatives with potent in vitro and in vivo activities. This research demonstrates the potential of such chemical scaffolds in developing new therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. The bromine atom might make it more hazardous, as organobromine compounds can sometimes be toxic or corrosive .

Properties

IUPAC Name

tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYLKTAPAGPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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